molecular formula C13H12ClNO4 B1396494 methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate CAS No. 132976-75-1

methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate

Cat. No. B1396494
M. Wt: 281.69 g/mol
InChI Key: VOGZHQPZAMBNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate” is a chemical compound with the CAS No. 132976-75-1 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClNO4 . The molecular weight is 281.69 . For the detailed structure, please refer to the supplier’s website .

Scientific Research Applications

    Pharmaceuticals and Analgesic Activity

    • Field: Pharmaceuticals
    • Application: The compound 5-acetamido-2-hydroxy benzoic acid derivatives, which is structurally similar to your compound, has been studied for its analgesic (pain-relieving) activity .
    • Method: The derivatives were synthesized using classic methods of acylation reactions with anhydride or acyl chloride. Their structural elucidation was performed using 1H NMR and 13C NMR .
    • Results: An in-silico study showed that these derivatives have better bioavailability and binding affinity with the COX-2 receptor. Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

    Microwave-Assisted Synthesis and Biological Activity Assessment

    • Field: Organic Chemistry
    • Application: 2H-Chromene derivatives have been synthesized using microwave-assisted synthesis and assessed for their biological activity .
    • Method: The compound 6-chloro-4-methyl-2H-chromen-2-one was reacted with selenium dioxide to obtain the derivative compound .
    • Results: The synthesized compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Safety And Hazards

This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . For more specific safety information, please refer to the supplier’s website .

properties

IUPAC Name

methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h3-4,6H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZHQPZAMBNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C=CCO2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 40 parts of methyl 4-(acetylamino)-5-chloro-2-(2-propynoxy)benzoate and 172 parts of phenoxybenzene was stirred for 45 min. at 230° C. After cooling, the reaction mixture was poured into petroleumether. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 97:3). The eluent of the desired fractions was evaporated and the residue was crystallized from acetonitrile, yielding 11.9 parts (33.8%) of methyl 5-(acetylamino)-6-chloro-2H-1-benzopyran-8-carboxylate (interm 11).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
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methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
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methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
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methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
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methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate

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